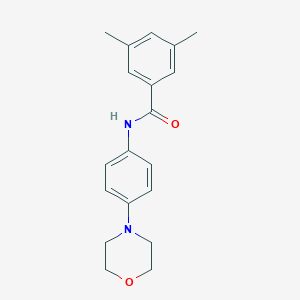
3,3-dimethyl-N-(naphthalen-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(naphthalen-1-yl)butanamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNB, and it is a derivative of the synthetic cannabinoid JWH-018. The compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
DMNB acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. The activation of the CB1 receptor by DMNB leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. DMNB also has a high affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMNB has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. DMNB has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders. However, DMNB has also been shown to have adverse effects, including tachycardia, hypertension, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
DMNB has several advantages for use in lab experiments, including its high potency, stability, and selectivity for the CB1 receptor. However, DMNB also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on DMNB, including the development of more selective agonists for the CB1 receptor, the investigation of the potential therapeutic applications of DMNB in neurological disorders, and the exploration of the potential adverse effects of DMNB on the cardiovascular system. Additionally, further research is needed to determine the optimal dosage and administration of DMNB for various applications.
Synthesemethoden
DMNB can be synthesized using various methods, including the use of reductive amination and the use of palladium-catalyzed coupling reactions. One of the most common methods for synthesizing DMNB is through the use of reductive amination. This method involves the reaction of 1-naphthylacetone with isobutyraldehyde in the presence of ammonium acetate and sodium cyanoborohydride. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
DMNB has been studied for its potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, DMNB has been studied as a potential therapeutic agent for various conditions, including pain, inflammation, and anxiety. In forensic science, DMNB has been used as a marker for the detection of synthetic cannabinoids in biological samples. In neuroscience, DMNB has been studied for its effects on the endocannabinoid system and its potential role in the treatment of neurological disorders.
Eigenschaften
Produktname |
3,3-dimethyl-N-(naphthalen-1-yl)butanamide |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
3,3-dimethyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
LJTMVYCDNDTDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)